molecular formula C15H11ClN2 B11862296 7-Chloro-2-(p-tolyl)quinoxaline

7-Chloro-2-(p-tolyl)quinoxaline

Cat. No.: B11862296
M. Wt: 254.71 g/mol
InChI Key: HJPDHQPNCZMSPE-UHFFFAOYSA-N
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Description

7-Chloro-2-(p-tolyl)quinoxaline is a synthetically accessible quinoxaline derivative of significant interest in medicinal chemistry and drug discovery research. The quinoxaline scaffold is a privileged structure in the design of biologically active molecules, known to interact with a variety of enzymatic targets . This particular compound features a chloro substituent at the 7-position and a p-tolyl (4-methylphenyl) group at the 2-position, modifications that are commonly explored to optimize potency and pharmacokinetic properties. Compounds based on the quinoxaline core have demonstrated a wide spectrum of pharmacological activities in research settings. These include serving as key scaffolds in the development of potential anticancer agents, with some derivatives acting as inhibitors of protein kinases like VEGFR-2 or IKKβ, which are implicated in tumor proliferation and survival . Furthermore, quinoxaline derivatives are frequently investigated for their antimicrobial, antiviral, and anti-inflammatory properties . The mechanism of action for quinoxaline derivatives is often multi-factorial and target-dependent. Research indicates they can function as adenosine triphosphate (ATP)-competitive inhibitors for various kinase targets , interfere with DNA binding properties , or modulate other critical cellular pathways. The specific profile of this compound makes it a valuable building block for constructing compound libraries for high-throughput screening or for use as an intermediate in the synthesis of more complex molecules for biological evaluation. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

7-chloro-2-(4-methylphenyl)quinoxaline

InChI

InChI=1S/C15H11ClN2/c1-10-2-4-11(5-3-10)15-9-17-13-7-6-12(16)8-14(13)18-15/h2-9H,1H3

InChI Key

HJPDHQPNCZMSPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)Cl

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 2 P Tolyl Quinoxaline and Analogous Structures

Classical and Conventional Approaches to Quinoxaline (B1680401) Ring System Formation

The traditional synthesis of the quinoxaline ring is dominated by the condensation of ortho-diamines with 1,2-dicarbonyl compounds, a reaction that has been a reliable method for over a century. encyclopedia.pubnih.gov

Cyclocondensation Reactions of o-Phenylenediamines with α-Dicarbonyl Compounds

The foundational method for synthesizing the quinoxaline core involves the acid-catalyzed condensation reaction between an o-phenylenediamine (B120857) and an α-dicarbonyl compound. encyclopedia.pubnih.govnih.gov For the specific synthesis of 7-Chloro-2-(p-tolyl)quinoxaline, this would entail the reaction of 4-chloro-1,2-phenylenediamine with 1-(p-tolyl)propane-1,2-dione.

This reaction proceeds through the initial formation of a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous oxidation to the aromatic quinoxaline system. The choice of solvent and catalyst is crucial for optimizing the reaction conditions and yield. While refluxing in ethanol (B145695) or acetic acid is common, these methods can require long reaction times and high temperatures. acgpubs.org

Catalytic Systems and Reaction Conditions in Quinoxaline Synthesis

To improve the efficiency of the classical condensation, a variety of catalytic systems have been explored. These catalysts aim to increase reaction rates, improve yields, and allow for milder reaction conditions. Commonly used catalysts include mineral acids, but these can lead to side reactions and difficult workup procedures. nih.gov

More advanced catalytic systems have been developed to overcome these limitations. For instance, metal salts such as zinc triflate, copper sulfate (B86663) pentahydrate, and chromium chloride hexahydrate have been shown to be effective catalysts for quinoxaline synthesis at room temperature, often in more environmentally friendly solvents like ethanol. encyclopedia.puborientjchem.org The use of heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, offers the advantage of easy separation and recyclability. nih.gov Research has also demonstrated the efficacy of an ammonium (B1175870) chloride-methanol system as a mild, acid- and metal-free catalyst. osti.gov

The table below summarizes various catalytic systems used in the synthesis of quinoxaline derivatives, highlighting the reaction conditions and yields.

Catalyst SystemSolventTemperatureYield (%)Reference
Zinc TriflateAcetonitrileRoom Temp.85-91 encyclopedia.pub
CuSO₄·5H₂OEthanolRoom Temp.High orientjchem.org
CrCl₂·6H₂OEthanolRoom Temp.High orientjchem.org
Alumina-supported MoVPTolueneRoom Temp.up to 92 nih.gov
NH₄Cl-CH₃OHMethanol (B129727)Room Temp.95-100 osti.gov
p-Dodecylbenzenesulfonic acid (DBSA)WaterRoom Temp.High tandfonline.comresearchgate.net

Modern and Environmentally Benign Synthetic Strategies for Substituted Quinoxalines

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches often lead to higher yields, shorter reaction times, and a reduction in hazardous waste.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gove-journals.in In the context of quinoxaline synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. e-journals.injocpr.com This technique can be performed under solvent-free conditions or with a minimal amount of a high-boiling, polar solvent. e-journals.inresearchgate.net

The efficiency of microwave-assisted synthesis has been demonstrated in the condensation of various o-phenylenediamines with α-dicarbonyl compounds, providing rapid and high-yielding access to a diverse range of quinoxaline derivatives. nih.govjocpr.comresearchgate.net For example, the reaction of substituted o-phenylenediamines with 1,2-diketones under microwave irradiation in the presence of MgBr₂·OEt₂ has been reported to give good yields in just a few minutes. jocpr.com

Organocatalysis in Quinoxaline Framework Construction

Organocatalysis, the use of small organic molecules as catalysts, offers a green alternative to metal-based catalysts, avoiding issues of toxicity and cost. tandfonline.comrsc.org In quinoxaline synthesis, various organic molecules have been employed to catalyze the cyclocondensation reaction.

Saccharin has been reported as an effective organocatalyst for the synthesis of quinoxalines at room temperature. tandfonline.com The reactions proceed in methanol with very short reaction times, and the products are isolated in quantitative yields. tandfonline.com Another example is the use of p-dodecylbenzenesulfonic acid (DBSA), which acts as a surfactant-type Brønsted acid catalyst in water, promoting the reaction under mild conditions. tandfonline.comresearchgate.net The use of pyridine (B92270) as a catalyst in the reaction of 1,2-phenylenediamines and phenacyl bromides has also been shown to be an efficient method. acgpubs.org

Metal-Catalyzed Coupling Reactions for Aromatic Substituent Incorporation (e.g., p-tolyl group)

To introduce specific aromatic substituents, such as the p-tolyl group, onto the quinoxaline core, metal-catalyzed cross-coupling reactions are indispensable tools. sci-hub.sersc.org These reactions allow for the formation of carbon-carbon bonds between the quinoxaline scaffold and an aromatic partner.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for this purpose. ox.ac.uknih.gov This reaction typically involves the coupling of a halo-quinoxaline (e.g., 2-chloroquinoxaline (B48734) or 7-chloroquinoxaline) with an arylboronic acid (e.g., p-tolylboronic acid) in the presence of a palladium catalyst and a base. ox.ac.uk For the synthesis of this compound, a plausible route would be the Suzuki coupling of 2,7-dichloroquinoxaline (B1302706) with p-tolylboronic acid, where the reactivity of the 2-position is generally higher than the 7-position, allowing for selective substitution.

Other metal-catalyzed reactions, such as the Sonogashira coupling, can be used to introduce alkynyl substituents, which can then be further functionalized. researchgate.net The Hiyama coupling, which uses organosilanes, is another valuable method for forming C-C bonds in the synthesis of complex organic molecules. mdpi.com

The table below provides an overview of some metal-catalyzed coupling reactions relevant to the functionalization of the quinoxaline ring.

Coupling ReactionCatalyst (example)ReactantsPurposeReference
Suzuki-MiyauraPd(PPh₃)₄Halo-quinoxaline + Arylboronic acidC-C bond formation (arylation) ox.ac.uknih.gov
SonogashiraPd(0)/PEG nanoparticlesHalo-quinoxaline + Terminal alkyneC-C bond formation (alkynylation) researchgate.net
HiyamaPdCl₂Halo-quinoxaline + OrganosilaneC-C bond formation (arylation/vinylation) mdpi.com

Regioselective Synthesis of 7-Chloro and para-Tolyl Substituted Quinoxalines

The primary and most classical approach to synthesizing the quinoxaline scaffold involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govnih.gov The regioselectivity of the final product, in cases of unsymmetrically substituted starting materials, is a key challenge that needs to be addressed through careful selection of reactants and reaction conditions.

Strategies for Halogenation at Specific Quinoxaline Positions (e.g., C-7)

Achieving halogenation, specifically chlorination, at the C-7 position of the quinoxaline ring requires regioselective control. This can be accomplished either by starting with a pre-halogenated precursor or by direct halogenation of the quinoxaline core, although the latter can often lead to a mixture of isomers.

A common and effective strategy is to start with a substituted o-phenylenediamine. For the synthesis of a 7-chloroquinoxaline derivative, 4-chloro-1,2-diaminobenzene is the logical precursor. The reaction of this diamine with an appropriate 1,2-dicarbonyl compound will yield the desired 7-chloroquinoxaline. The position of the chloro group on the benzene (B151609) ring of the diamine dictates its final position on the quinoxaline ring. mdpi.com

Direct chlorination of the quinoxaline ring is also possible, though it may present challenges in controlling the position of substitution. For instance, the synthesis of 2,3-dichloroquinoxaline (B139996) can be achieved by the chlorination of quinoxaline-2,3-dione using reagents like thionyl chloride or phosphorus oxychloride. nih.gov However, selective monochlorination at the C-7 position of an existing quinoxaline is less straightforward and often requires specific directing groups or catalysts. Research has shown that the introduction of a halogen atom, such as chlorine, into the quinoxaline structure can be crucial for enhancing biological activities. mdpi.comfrontiersin.org

Introduction of Aryl Substituents (p-tolyl) on the Pyrazine (B50134) Ring

The introduction of an aryl group, such as a p-tolyl group, onto the pyrazine ring of the quinoxaline is typically achieved by using an appropriately substituted 1,2-dicarbonyl compound in the initial condensation reaction. For the synthesis of a 2-(p-tolyl)quinoxaline, the corresponding arylglyoxal, in this case, (p-tolyl)glyoxal, would be reacted with an o-phenylenediamine. scispace.comresearchgate.net

The general synthesis of arylglyoxals can be accomplished through the oxidation of the corresponding acetophenones using selenium dioxide. scispace.com The subsequent condensation with an aryl-1,2-diamine in a suitable solvent like dimethylformamide (DMF) affords the 2-arylquinoxaline in good yields. scispace.comresearchgate.net The reaction mechanism involves an initial nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl groups of the glyoxal, followed by cyclization and dehydration to form the aromatic pyrazine ring.

Alternative methods for the synthesis of 2-arylquinoxalines include the reaction of 1,2-diaminobenzene derivatives with various arylglyoxals at elevated temperatures. scispace.com The use of catalysts, such as alumina-supported heteropolyoxometalates, has been shown to facilitate the synthesis of quinoxaline derivatives at room temperature with high yields. nih.gov

Multi-Step Organic Synthesis Pathways for Targeted this compound Analogs

Based on the principles of regioselective synthesis outlined above, a logical multi-step pathway for the synthesis of this compound can be proposed. This pathway combines the strategies for the selective introduction of both the chloro and the p-tolyl substituents.

The most straightforward approach would involve a one-pot condensation reaction between 4-chloro-1,2-diaminobenzene and (p-tolyl)glyoxal. This method ensures the desired regiochemistry of both substituents in a single synthetic step.

Proposed Synthesis of this compound:

Preparation of (p-tolyl)glyoxal: This intermediate can be synthesized by the oxidation of 4'-methylacetophenone (B140295) using selenium dioxide in a suitable solvent system like dioxane/water. scispace.com

Condensation Reaction: The synthesized (p-tolyl)glyoxal is then reacted with 4-chloro-1,2-diaminobenzene. This condensation is typically carried out in a solvent such as ethanol or DMF, and can be facilitated by a catalytic amount of acid or by heating. scispace.comorientjchem.orgsapub.org The reaction proceeds to form this compound.

The following table summarizes the key reactants and expected product for this proposed synthesis:

Reactant 1Reactant 2Product
4-chloro-1,2-diaminobenzene(p-tolyl)glyoxalThis compound

This synthetic route is advantageous as it builds the desired substituted quinoxaline core in a single, convergent step, ensuring high regioselectivity. The purification of the final product can be achieved through standard techniques such as recrystallization or column chromatography.

Chemical Reactivity and Derivatization Strategies for 7 Chloro 2 P Tolyl Quinoxaline

Nucleophilic Aromatic Substitution Reactions at the Chloro-Substituent

The chlorine atom at the 7-position of the quinoxaline (B1680401) ring is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing this scaffold. rsc.orgresearchgate.net The electron-withdrawing nature of the quinoxaline ring system facilitates the attack of nucleophiles at the carbon bearing the chloro group. udayton.edu This reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate, although concerted mechanisms have also been proposed. nih.gov

A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse range of derivatives. Common nucleophiles include amines, alkoxides, and thiols. For instance, the reaction of 2-chloroquinoxalines with amines in the presence of a base like potassium carbonate can yield 2-aminoquinoxaline derivatives. nih.gov While specific studies on 7-Chloro-2-(p-tolyl)quinoxaline are limited in publicly available literature, the general reactivity of chloroquinoxalines suggests that similar transformations are feasible. rsc.orgresearchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloroquinoxalines

NucleophileReagent ExampleProduct Type
AmineAniline7-Anilino-2-(p-tolyl)quinoxaline
AlkoxideSodium methoxide7-Methoxy-2-(p-tolyl)quinoxaline
ThiolSodium thiophenoxide7-(Phenylthio)-2-(p-tolyl)quinoxaline

Note: This table represents potential reactions based on the known reactivity of related chloroquinoxaline compounds.

The efficiency of these SNAr reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. In many cases, the use of a base is necessary to facilitate the reaction.

Electrophilic Aromatic Substitution on the p-Tolyl Moiety and the Quinoxaline Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) provides another avenue for modifying this compound. wikipedia.org This reaction involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. total-synthesis.com The molecule offers two primary sites for this reaction: the p-tolyl group and the benzene ring of the quinoxaline core.

The p-tolyl group, with its electron-donating methyl group, is activated towards electrophilic attack, primarily directing incoming electrophiles to the ortho positions relative to the methyl group. libretexts.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgtotal-synthesis.com For example, nitration would likely introduce a nitro group onto the p-tolyl ring.

The benzene portion of the quinoxaline ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the pyrazine (B50134) ring. ipp.pt However, reactions can still occur under forcing conditions. The substitution pattern is influenced by the existing chloro and p-tolylquinoxaline substituents. Molecular orbital calculations on quinoxaline itself suggest that positions 5 and 8 are the most electron-rich in the carbocyclic ring, followed by positions 6 and 7. ipp.pt Therefore, electrophilic attack would likely be directed to the 5 or 8 positions.

Reactions Involving the Nitrogen Atoms of the Pyrazine Ring

The two nitrogen atoms in the pyrazine ring of the quinoxaline core are basic and can react with electrophiles. Quaternization, the reaction with an alkylating agent like dimethyl sulfate (B86663), can occur to form monoquaternary salts. ipp.pt The resulting quaternary salts of alkylquinoxalines can be unstable and may undergo further complex reactions. ipp.pt

The nitrogen atoms can also coordinate with metal ions, forming metal complexes. This property is significant in the context of developing new catalysts or materials with specific electronic properties.

Functional Group Transformations and Advanced Derivatization of the Quinoxaline Scaffold

Beyond direct substitution reactions, the this compound scaffold can be further elaborated through a variety of functional group transformations and advanced derivatization strategies.

Oxidation Reactions (e.g., N-oxidation)

Oxidation of the nitrogen atoms in the pyrazine ring can lead to the formation of quinoxaline N-oxides. This transformation can be achieved using oxidizing agents such as hydrogen peroxide. The resulting N-oxides exhibit altered reactivity. For example, quinoxaline N-oxides have been shown to be more reactive towards certain nucleophilic substitutions. rsc.orgresearchgate.net Oxidation can also occur at other positions, such as the methyl group of the p-tolyl substituent, depending on the reaction conditions.

Reduction Reactions of the Quinoxaline Core

The quinoxaline ring system can be reduced under various conditions. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can lead to the reduction of the pyrazine ring, yielding dihydro- or tetrahydroquinoxaline derivatives. The specific product obtained depends on the reducing agent and the reaction conditions.

Condensation and Cyclization Reactions to Form Fused Heterocyclic Systems

The quinoxaline scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. For instance, derivatives of this compound with appropriate functional groups could undergo intramolecular cyclization reactions. Research on related quinoxaline systems has demonstrated the synthesis of various fused structures, such as triazoloquinoxalines. ipp.pt These reactions often involve the condensation of a functionalized quinoxaline with another molecule, followed by a cyclization step. For example, a diamino-substituted derivative could be condensed with a dicarbonyl compound to form a new fused ring.

Alkylation and Acylation Strategies for Nitrogen and Carbon Centers

The strategic derivatization of the this compound scaffold through alkylation and acylation reactions offers a powerful avenue for modulating its physicochemical and pharmacological properties. These transformations can be directed towards the nitrogen atoms of the quinoxaline core or the carbon centers of both the quinoxaline and the p-tolyl moieties, enabling the synthesis of a diverse library of analogues. The reactivity of the scaffold is influenced by the electronic effects of the chloro and p-tolyl substituents, which guide the regioselectivity of these derivatization strategies.

Alkylation of Nitrogen and Carbon Centers

Alkylation of this compound can occur at several positions, including the quinoxaline nitrogen atoms and the carbon atoms of the aromatic rings. The specific site of alkylation is dictated by the reaction conditions and the nature of the alkylating agent.

N-Alkylation: The nitrogen atoms of the quinoxaline ring are potential sites for alkylation, leading to the formation of quaternary quinoxalinium salts. This reaction typically proceeds via nucleophilic attack of the nitrogen lone pair on an alkyl halide. The reactivity of the nitrogen atoms is influenced by the electron-withdrawing nature of the chloro group and the electronic character of the p-tolyl substituent. While direct experimental data for the N-alkylation of this compound is not extensively documented in publicly available literature, general principles of N-alkylation of nitrogen heterocycles are applicable. acsgcipr.orgmt.com The reaction is typically carried out in the presence of a suitable solvent and may be facilitated by a base to enhance the nucleophilicity of the nitrogen atom, although the formation of a quaternary salt does not require a base. sapub.orgrsc.orgwindows.net

C-Alkylation: Carbon-alkylation of the this compound scaffold can be achieved through modern C-H activation strategies. Research on related 2-arylquinoxalines has demonstrated the feasibility of Ru(II)-catalyzed C-H alkylation. nih.gov This methodology allows for the introduction of alkyl groups at the ortho position of the p-tolyl ring, directed by the coordinating ability of the quinoxaline nitrogen. Such reactions are typically performed using an appropriate ruthenium catalyst, a maleimide (B117702) as the alkylating agent, and a suitable solvent under specific temperature conditions. This approach provides a regioselective means to functionalize the p-tolyl group, offering a pathway to novel derivatives.

Direct alkylation of the quinoxaline ring itself, particularly at the C3 position, is also a possibility, drawing parallels from the functionalization of quinoxalin-2(1H)-ones. nih.govrsc.orgmdpi.com These reactions often proceed via radical pathways or transition-metal-catalyzed C-H functionalization.

A summary of potential alkylation strategies is presented in the table below.

Alkylation StrategyReagents and ConditionsPotential Product(s)
N-AlkylationAlkyl halide (e.g., CH₃I, C₂H₅Br) in a polar aprotic solvent (e.g., DMF, Acetonitrile)N-alkyl-7-chloro-2-(p-tolyl)quinoxalinium halide
C-H Alkylation (ortho to tolyl)Maleimide, [Ru(p-cymene)Cl₂]₂, AgSbF₆, in a suitable solvent (e.g., DCE)ortho-alkylated-7-chloro-2-(p-tolyl)quinoxaline

Acylation of Nitrogen and Carbon Centers

Acylation reactions introduce an acyl group into the this compound molecule, offering another layer of structural diversity. These reactions can be targeted to either the nitrogen or carbon atoms.

N-Acylation: N-acylation of the quinoxaline ring is generally not favored as it would lead to a positively charged N-acylquinoxalinium species, which is typically unstable.

The table below outlines a potential C-acylation strategy.

Acylation StrategyReagents and ConditionsPotential Product(s)
Friedel-Crafts AcylationAcyl chloride (e.g., CH₃COCl) or anhydride, Lewis acid (e.g., AlCl₃), in an inert solvent (e.g., CS₂, CH₂Cl₂)7-Chloro-2-(3-acyl-4-methylphenyl)quinoxaline

It is important to note that the specific outcomes and yields of these reactions would need to be confirmed through experimental investigation, as the interplay of the electronic and steric factors of the substituents on the this compound core will ultimately determine the precise reactivity and regioselectivity.

Molecular and Mechanistic Biological Research on Quinoxaline Derivatives in Vitro Focus

Antimicrobial Activity: Elucidation of Molecular Mechanisms of Action

No specific research was found detailing the antimicrobial activity of 7-Chloro-2-(p-tolyl)quinoxaline.

Investigation of Specific Enzyme Inhibition in Bacterial Systems

No studies have been identified that investigate the specific enzyme inhibitory properties of this compound in bacterial systems.

Mechanisms of Action against Fungal Pathogens

There is no available research on the mechanisms of action of this compound against fungal pathogens.

Anticancer Research: Cellular and Molecular Mechanisms

No specific research was found detailing the anticancer activity of this compound.

Selective Cytotoxicity Under Hypoxic Conditions: Mechanistic Studies

There are no published studies on the selective cytotoxicity of this compound under hypoxic conditions.

Induction of DNA Damage and Cell Cycle Arrest Pathways (e.g., S-phase arrest)

No information is available regarding the ability of this compound to induce DNA damage or cell cycle arrest.

Modulation of Gene Expression and Cellular Signaling Cascades (e.g., GADD45a, cyclins, Cdks, p53, VEGF, MAPKs)

The effect of this compound on gene expression and cellular signaling cascades has not been reported in the scientific literature.

Disruption of Mitochondrial Membrane Potential and Reactive Oxygen Species (ROS) Production

There is currently a lack of specific research data detailing the effects of this compound on mitochondrial membrane potential (ΔΨm) and the production of reactive oxygen species (ROS). The mitochondrial membrane potential is a critical parameter for cellular health, and its disruption can be an indicator of cellular stress and a trigger for apoptosis. nih.gov Similarly, while ROS are natural byproducts of cellular metabolism, their overproduction can lead to oxidative stress and cellular damage. nih.gov

Although studies on other quinoxaline (B1680401) derivatives have explored these mechanisms, for instance, certain 7-carboxylate quinoxaline-di-N-oxides have been shown to increase ROS in Entamoeba histolytica nih.gov, no such findings have been published specifically for this compound.

Identification and Characterization of Specific Protein Targets

The specific protein targets of this compound have not been identified in the available scientific literature. For other quinoxaline derivatives, research has identified various protein interactions. For example, the compound 2-[4-(7-chloro-2-quinoxalinyloxy)phenoxy]-propionic acid (XK469) has been studied as an inhibitor of topoisomerase IIbeta. nih.govnih.gov Additionally, certain indoloquinoxaline compounds have been found to antagonize P-glycoprotein. nih.gov However, similar detailed investigations for this compound are not apparent.

Antiviral Research: Mechanisms of Action and Inhibition Pathways

While quinoxaline derivatives, as a class, have been investigated for their antiviral properties against a range of viruses including coronaviruses and influenza nih.govnih.govnih.gov, specific research into the antiviral mechanisms of this compound is lacking.

Inhibition of Viral Replication Enzymes (e.g., polymerases, proteases)

There are no specific studies demonstrating the inhibition of viral replication enzymes such as polymerases or proteases by this compound. Research on other quinoxaline-based molecules, like grazoprevir, has shown inhibition of viral proteases, specifically the NS3/4A protease of the hepatitis C virus. mdpi.com In silico studies have also suggested that some quinoxaline derivatives could potentially inhibit the main protease of SARS-CoV-2. nih.gov

Interference with Viral Structural Proteins or Assembly Processes

Information regarding the ability of this compound to interfere with viral structural proteins or the processes of viral assembly is not available.

Antiparasitic Research: Molecular Targets and Mechanistic Insights

The potential of this compound as an antiparasitic agent has not been specifically explored in the available literature. Research on other quinoxaline analogs has shown promise against parasites like Schistosoma mansoni and Entamoeba histolytica. nih.govnih.gov

Inhibition of Parasite-Specific Enzymes (e.g., thioredoxin reductase)

There is no evidence to suggest that this compound inhibits parasite-specific enzymes. For comparison, certain quinoxaline-di-N-oxides have been shown to inhibit the thioredoxin reductase of E. histolytica. nih.gov

Induction of Oxidative Stress and Cellular Damage in Parasitic Organisms

Quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, are recognized for their potent antiparasitic properties. nih.govmdpi.com A primary mechanism underlying this activity is the induction of oxidative stress within the parasitic organism. The nature of the substituents at the R¹ and R² positions on the quinoxaline ring is a critical determinant of whether a compound will exhibit antimycobacterial or antiparasitic effects. nih.gov

The antiparasitic action is often initiated by the bioreduction of the N-oxide groups, a process that generates reactive oxygen species (ROS) and other radical species. This surge in ROS overwhelms the parasite's antioxidant defense systems, leading to widespread cellular damage. The resulting oxidative stress can cause lipid peroxidation, DNA damage, and protein denaturation, ultimately culminating in the parasite's death. While direct in vitro studies on this compound's effect on parasitic organisms are not extensively detailed in the reviewed literature, the broader class of quinoxaline 1,4-dioxides serves as a significant precedent for this mechanism of action. nih.govmdpi.com

Compound ClassMechanism of ActionTarget Organisms (Examples)Reference
Quinoxaline 1,4-DioxidesInduction of oxidative stress via bioreduction of N-oxide groups, leading to ROS generation.Mycobacterium tuberculosis, Various parasites nih.govmdpi.com
3-Methyl-2-(phenylthio)quinoxaline 1,4-Dioxide DerivativesAntimycobacterial activity, likely involving oxidative stress pathways.Mycobacterium tuberculosis nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activities of this compound Analogs

The biological profile of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the core heterocyclic structure. Structure-Activity Relationship (SAR) studies are therefore essential for optimizing the potency and selectivity of these compounds. mdpi.comresearchgate.net Such analyses help to identify the key structural features required for molecular interactions with biological targets, guiding the design of new analogs with enhanced therapeutic properties. researchgate.net

Impact of Chloro Substitution on Biological Efficacy and Molecular Interactions

The presence and position of a chloro substituent on the quinoxaline ring can dramatically alter a molecule's biological efficacy. The chlorine atom, being strongly electron-withdrawing and lipophilic, influences the electronic distribution, membrane permeability, and binding interactions of the entire molecule.

Furthermore, studies on other quinoxaline series have shown that substituting an electron-releasing group like methoxy (B1213986) (OCH₃) with an electron-withdrawing group like chlorine can decrease anticancer activity. mdpi.com The optimization of the number and position of chlorine substituents is crucial, as demonstrated in quinoxaline-based polymers where partial chlorination enhanced performance, while excessive chlorination was detrimental. acs.org These findings collectively indicate that the 7-chloro group in this compound likely plays a critical role in modulating the compound's electronic properties and its ability to fit into and interact with target binding sites.

Base ScaffoldPosition of SubstitutionSubstituent ComparisonObserved Effect on Biological ActivityReference
Quinoxalinone Derivative7-position7-Cl vs. 7-F7-Cl decreased inhibition efficiency by 2.2-fold. nih.gov
Quinazolinone Derivative7-position7-Cl vs. 6,7-di-OCH₃7-Cl improved inhibition efficiency by 1.7-fold. nih.gov
Anticancer QuinoxalineNot specifiedCl (electron-withdrawing) vs. OCH₃ (electron-releasing)Replacement with Cl decreased activity. mdpi.com
Quinoxaline-based PolymerBDT donor & Qx acceptorPartial vs. Full ChlorinationPartial chlorination improved efficiency; full chlorination reduced it. acs.org

Role of the p-Tolyl Group in Ligand Binding and Activity Profile

The aromatic phenyl ring is capable of forming hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in a protein target. researchgate.net The methyl group of the tolyl moiety provides an additional hydrophobic contact point and, through its mild electron-donating nature, can subtly modulate the electronic character of the phenyl ring, potentially enhancing these interactions. The synthesis of quinoxaline urea (B33335) analogs, including one with a p-tolyl group, for cancer therapy underscores the importance of this substituent in the design of bioactive molecules. nih.gov The steric bulk and conformation of the p-tolyl group are also critical, as they must be complementary to the topology of the target's binding site to ensure a high-affinity interaction.

Comprehensive Structure-Activity Landscape of Quinoxaline Derivatives

The biological activity of any quinoxaline derivative is a result of the combined effects of all its substituents. A comprehensive analysis of the structure-activity landscape reveals several key principles governing their efficacy.

Linker Groups: The nature of the linker connecting a substituent to the quinoxaline core is often critical. For example, an NH-CO linker at the 2-position was found to increase anticancer activity, whereas aliphatic linkers diminished it. mdpi.com

Substituents on the Core: The electronic properties of substituents on the benzopyrazine ring system are paramount. The introduction of strong electron-withdrawing groups, such as a nitro (NO₂) group at the 7-position, has been shown to decrease activity in certain anticancer derivatives. mdpi.com

Substituents on Appended Groups: Modifications to peripheral groups, such as the p-tolyl ring in this compound, can fine-tune activity. Replacing electron-releasing groups like CH₃ with other groups can decrease activity in some contexts. mdpi.com

Positional Isomerism: The specific location of a substituent is crucial. For example, the synthesis of 2-chloro-7-nitroquinoxaline (B1364894) versus 2-chloro-6-nitroquinoxaline (B188090) is a key step in creating distinct series of analogs with potentially different biological activities. nih.gov

Position of ModificationType of ModificationGeneral Impact on Activity (Examples)Reference
2-positionLinker Type (NH-CO vs. Aliphatic)NH-CO linker increased anticancer activity. mdpi.com
3-positionLinker Type (CH₂ vs. N)CH₂ linker was essential for activity against leukemia cell lines. mdpi.com
7-positionElectronic Nature (e.g., NO₂)Electron-withdrawing NO₂ group decreased activity. mdpi.com
Appended Phenyl RingSubstituent Type (e.g., CH₃, OCH₃)Electron-releasing groups decreased activity in some anticancer series. mdpi.com

Applications of Quinoxaline Derivatives in Non Medicinal Fields

Materials Science Applications

Quinoxaline (B1680401) derivatives are notable for their electron-accepting nature, which makes them prime candidates for the development of advanced materials with specific electronic and photophysical properties. nih.govresearchgate.netbeilstein-journals.org

Quinoxaline derivatives are integral components in the design of organic light-emitting diodes (OLEDs) and organic semiconductors. researchgate.netbeilstein-journals.org Their electron-deficient core allows them to function effectively as electron-transporting materials, a crucial role in the operation of these devices. nih.gov Researchers have synthesized a variety of chromophore-labeled quinoxaline derivatives, which exhibit tunable photophysical and thermal properties. acs.orgacs.org By incorporating different aromatic groups, such as pyrene (B120774) and carbazole (B46965), the glass transition temperature and emission quantum yield of these materials can be enhanced. acs.orgacs.org The general structure of these materials often involves a donor-acceptor (D-A) architecture, where the quinoxaline unit serves as the electron acceptor. researchgate.net This design allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in electronic devices. nih.gov

Table 1: Examples of Quinoxaline Derivatives in Electroluminescent Materials

Quinoxaline Derivative TypeIncorporated ChromophoresKey PropertiesPotential ApplicationReference
Triarylamine-Quinoxaline DyadsCarbazole, Pyrene, FluoreneEnhanced glass transition temperature, Tunable oxidation potentialHole-transporters and emitters in OLEDs acs.orgacs.org
Bipolar Donor-Acceptor-Donor (D-A-D)CarbazoleGood electron and hole transport propertiesYellow host material for PHOLEDs researchgate.net
Push-Pull QuinoxalinesAminopropylamino groupsWater-soluble, pH-sensitive absorption and emissionDual optical chemosensors for pH mdpi.com

The quinoxaline moiety can be incorporated into larger, more complex chromophoric systems like porphyrins, leading to materials with unique near-infrared (NIR) absorption and fluorescence properties. nih.gov The synthesis of quinoxaline-fused porphycenes has been reported, where the quinoxaline unit acts as an electron-withdrawing group, thereby lowering the reduction potential of the porphycene (B11496) skeleton. nih.gov This modification of the electronic structure is crucial for applications in areas such as organic solar cells and biomarkers. Furthermore, meso-substituted pyrrolo[1,2-a]quinoxalinoporphyrins have been synthesized, combining the photophysical properties of porphyrins with the biological and fluorescent characteristics of pyrrolo[1,2-a]quinoxalines. beilstein-journals.org These hybrid molecules are being explored for their potential in photodynamic therapy and as new photodynamic agents. beilstein-journals.org

Table 2: Quinoxaline-Containing Porphyrin Systems

Porphyrin SystemSynthetic ApproachKey FeaturesPotential ApplicationReference
Quinoxaline-Fused PorphycenesIntramolecular McMurry couplingNIR absorption and fluorescence, Lowered reduction potentialsOrganic solar cells, Biomarkers nih.gov
meso-Substituted Pyrrolo[1,2-a]quinoxalinoporphyrinsPictet–Spengler cyclizationCombined properties of porphyrin and pyrrolo[1,2-a]quinoxalinePhotodynamic therapy, Photodynamic agents beilstein-journals.org

Agrochemical Applications

Quinoxaline derivatives have demonstrated significant potential in agriculture as active ingredients in pesticides, including herbicides, fungicides, and insecticides. nih.govacs.orgresearchgate.netacs.orgdocumentsdelivered.comusda.govnih.gov

Several quinoxaline derivatives have been identified as potent herbicides. nih.govresearchgate.netacs.org One of the key mechanisms of action for their herbicidal activity is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.govresearchgate.netacs.orgdocumentsdelivered.comusda.gov PPO is a critical enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. This misplaced protoporphyrin IX interacts with light and oxygen to produce highly reactive singlet oxygen, which causes rapid lipid peroxidation, membrane damage, and ultimately, cell death.

Quinoxaline derivatives have shown broad-spectrum fungicidal activity against a range of plant pathogens. nih.govnih.govmdpi.com For instance, certain derivatives have been found to be highly effective against Colletotrichum species and Rhizoctonia solani, the latter being the causative agent of rice sheath blight. nih.govdocumentsdelivered.comusda.govnih.gov Studies on the mechanism of action suggest that these compounds can cause significant morphological changes in fungal hyphae, such as causing the mycelial epidermis to gradually concave inward, leading to the inactivation and inhibition of fungal growth. nih.gov The in vivo efficacy of some of these compounds has been demonstrated to be superior to that of commercial fungicides. nih.gov Recently, 2-Chloro-3-hydrazinylquinoxaline was reported to have notable effectiveness against various Candida and Aspergillus species. nih.gov

Table 3: Fungicidal Activity of Selected Quinoxaline Derivatives

PathogenQuinoxaline DerivativeEfficacy (EC50)In Vivo ActivityReference
Rhizoctonia solaniCompound 5j8.54 µg/mLEffective control of rice sheath blight nih.gov
Rhizoctonia solaniCompound 5t12.01 µg/mL- nih.gov
Botrytis cinereaCompound 63.31 µg/mL- mdpi.com
Altemaria solaniCompound 204.42 µg/mL- mdpi.com

The insecticidal potential of quinoxaline derivatives has also been recognized, with some compounds being developed into commercial pesticides. nih.gov For example, quintiofos (B154496) is an organophosphorus insecticide based on a quinoxaline structure. nih.gov More recent research has focused on developing novel quinoxaline-based insecticides. For instance, new derivatives have been synthesized and screened for their activity against pests like the cowpea aphid (Aphis craccivora). acs.org Molecular docking studies suggest that these compounds may act as inhibitors of crucial enzymes in insects, with some showing high binding scores to proteins like acetylcholinesterase, a key enzyme in the insect nervous system. acs.org

Future Research Directions and Translational Potential for Quinoxaline Derivatives

Integration of Advanced Mechanistic Elucidation Techniques (e.g., Multi-Omics Approaches) in Biological Research

Understanding how quinoxaline (B1680401) derivatives exert their biological effects is crucial for developing new therapeutic agents. Traditional studies often focus on a single target or pathway. However, modern systems biology utilizes a more holistic approach. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a comprehensive view of the molecular changes within an organism or cell upon treatment with a compound. nih.gov

A multi-omics approach allows researchers to move beyond identifying a single drug target and instead map the complex network of interactions affected by a quinoxaline derivative. researchgate.net For example, by combining these datasets, scientists can uncover how a compound influences gene expression (transcriptomics), which in turn alters protein levels (proteomics) and metabolic pathways (metabolomics), providing a detailed picture of its mechanism of action. nih.govyoutube.com This integrated analysis can reveal not only the intended therapeutic effects but also potential off-target effects and mechanisms of resistance. researchgate.net

Network-based analysis is a powerful tool for interpreting multi-omics data, helping to identify key regulatory nodes and pathways that could be targeted for intervention. researchgate.net This approach is particularly valuable for complex diseases where multiple factors are at play. youtube.com For instance, in cancer research, a multi-omics study could elucidate how a quinoxaline derivative like a VEGFR-2 inhibitor impacts not just the target kinase but also downstream signaling cascades, angiogenesis-related protein expression, and the metabolic state of the tumor microenvironment. nih.govacs.org The application of these techniques to quinoxaline research is poised to accelerate the discovery of novel drug candidates and pave the way for personalized medicine. nih.gov

Rational Design and Synthesis of Quinoxaline-Based Functional Materials with Tailored Properties

The unique electronic properties of the quinoxaline ring, being an electron-deficient system, make it an excellent building block for functional organic materials. frontiersin.org These materials have potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.netrsc.orgnih.gov

The process of creating these materials is increasingly guided by "rational design," where computational modeling is used to predict the properties of a molecule before it is synthesized. researchgate.net Density functional theory (DFT) calculations, for example, can estimate a molecule's electronic structure, absorption spectra, and charge transport characteristics. researchgate.net This allows chemists to design quinoxaline derivatives with tailored properties, such as specific colors for OLEDs or high charge carrier mobility for transistors.

Recent research has focused on creating donor-acceptor (D-A) copolymers, where an electron-rich unit is paired with the electron-deficient quinoxaline unit. frontiersin.orgrsc.org This architecture facilitates an intramolecular charge transfer (ICT) effect, which is beneficial for charge transport. frontiersin.org By carefully selecting the donor unit and modifying the side chains, researchers can fine-tune the material's properties. For example, five different D-A copolymers (P1-P5) based on quinoxaline and thiophene (B33073) derivatives were synthesized, showing a wide absorption range and demonstrating that both the polymer mainchain and sidechain structures are crucial for determining the optical and electronic properties. rsc.org In another study, two bipolar host materials, M1 and M2, were designed for red phosphorescent OLEDs by combining a diphenylquinoxaline acceptor with a carbazole (B46965) donor, achieving high external quantum efficiencies of up to 15.07%. nih.gov

Future efforts will likely involve leveraging machine learning and artificial intelligence to accelerate the design process, screening vast virtual libraries of quinoxaline derivatives to identify candidates with optimal properties for next-generation electronic devices.

Table 1: Examples of Quinoxaline-Based Functional Materials

Compound/PolymerDonor UnitAcceptor UnitApplicationKey Finding
PQ1 Indacenodithiophene (IDT)QuinoxalineOFETShowed p-type semiconductor properties with high hole mobility. frontiersin.org
P1-P5 Copolymers Thiophene derivativesQuinoxalineOFETMainchain and sidechain structures significantly impact charge transport. rsc.org
M1, M2 CarbazoleDiphenylquinoxalineOLEDActed as efficient bipolar host materials for red phosphorescent OLEDs. nih.gov
TQA1–TQA5 TriphenylamineQuinoxalineOSCTheoretical calculations suggest potential as high-performance donor materials. researchgate.net
PBQxF, PBDTQxF Dioctyloxybenzodithiophene6,7-difluoro-2,3-dihexylquinoxalinePolymer Solar CellsFluorination of the quinoxaline unit influenced the polymer's band gap. researchgate.net

Exploration of Novel Application Avenues for Substituted Quinoxalines beyond Established Fields

While the use of quinoxalines in medicine (e.g., as antibacterial, antiviral, and anticancer agents) and materials science is well-established, new and unconventional applications are emerging. mdpi.comnih.govnih.gov The chemical versatility of the quinoxaline scaffold allows it to be adapted for a variety of novel purposes. ipp.ptijpsjournal.com

One emerging area is in the development of inhibitors for novel biological targets. For example, quinoxaline derivatives have been identified as potent inhibitors of apoptosis signal-regulated kinase 1 (ASK1), a target for diseases like non-alcoholic steatohepatitis (NASH). nih.gov This represents a shift from traditional cytotoxic or antimicrobial applications towards modulating specific signaling pathways involved in metabolic and inflammatory diseases. nih.gov

Another novel application is in the field of agrochemicals, where quinoxalines are being explored as herbicides, insecticides, and fungicides. nih.gov Their biological activity can be harnessed to protect crops, offering new solutions for agriculture. Furthermore, the fluorescent properties of some quinoxaline derivatives make them suitable for use as chemical sensors or fluorescent dyes in biological imaging and diagnostics. nih.gov The ability to inhibit metal corrosion also presents industrial applications for certain quinoxaline compounds. ipp.pt

The exploration of quinoxalines as modulators of protein-protein interactions is another exciting frontier. For instance, derivatives have been designed to disrupt the interaction between the NS1A protein of the influenza A virus and double-stranded RNA, representing a novel antiviral strategy. ipp.ptnih.gov As our understanding of complex biological systems grows, so too will the opportunities to design quinoxaline derivatives for highly specific and novel applications, moving far beyond their established roles.

Q & A

Q. What synthetic routes are most effective for preparing 7-Chloro-2-(p-tolyl)quinoxaline, and how can reaction conditions be optimized?

The compound can be synthesized via Mn(III) porphyrin-catalyzed dehydrogenation of 2-amino-4-chlorobenzyl alcohol with 1-(p-tolyl)ethanol, yielding 62–82% under optimized conditions . Key factors include substrate stoichiometry, catalyst loading, and solvent polarity. Lower yields for halogenated substrates (e.g., iodo derivatives) may arise from dehalogenation side reactions, which can be mitigated by reducing reaction time or using inert atmospheres .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic proton environments and substituent effects, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and purity . X-ray crystallography (using SHELX programs ) provides absolute stereochemical validation, particularly for derivatives with bulky substituents.

Q. How can researchers screen the biological activity of this compound derivatives?

Initial screening involves in vitro assays against target enzymes (e.g., kinases, COX-2) or pathogens (e.g., Trypanosoma cruzi). For example, quinoxaline derivatives are evaluated for trypanocidal activity via enzyme inhibition assays and cytotoxicity profiling . Dose-response curves (IC₅₀ values) and selectivity indices (vs. mammalian cells) are critical metrics .

Advanced Research Questions

Q. How do computational methods like molecular docking enhance the design of this compound derivatives with improved bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., T. cruzi enzymes) by analyzing hydrogen bonding, hydrophobic interactions, and steric complementarity . For example, docking simulations with T. cruzi trypanothione reductase revealed that chloro and p-tolyl groups enhance binding affinity by occupying hydrophobic pockets .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between predicted and observed enzyme inhibition?

Conflicting results may arise from off-target effects or assay conditions. Cross-validation using orthogonal methods (e.g., surface plasmon resonance for binding kinetics, isothermal titration calorimetry for thermodynamic parameters) clarifies mechanisms . Additionally, QSAR models incorporating descriptors like LogP and Hammett constants improve predictive accuracy .

Q. How can researchers optimize the photophysical properties of this compound for optoelectronic applications?

Time-dependent density functional theory (TD-DFT) calculations predict absorption/emission spectra by analyzing electron transitions in the quinoxaline core . Substituent effects (e.g., electron-withdrawing chloro groups) red-shift absorption maxima, which can be validated via UV-Vis and fluorescence spectroscopy .

Q. What experimental approaches validate the role of this compound in inhibiting triple-negative breast cancer (TNBC) cell proliferation?

Mechanistic studies involve RNA sequencing to identify dysregulated pathways (e.g., c-MYC suppression) and Western blotting to assess protein expression (e.g., apoptosis markers like caspase-3) . Synergistic effects with standard chemotherapeutics (e.g., doxorubicin) are quantified via combination index (CI) analysis .

Q. How do structural modifications of the quinoxaline core influence metabolic stability and pharmacokinetics?

Microsomal stability assays (using liver microsomes) identify metabolic hotspots (e.g., chloro group dehalogenation). Introducing electron-donating substituents (e.g., methoxy) or fluorine atoms improves metabolic resistance . Pharmacokinetic parameters (e.g., half-life, bioavailability) are assessed in rodent models via LC-MS/MS .

Methodological Considerations

Q. What protocols ensure reproducibility in crystallizing this compound derivatives for XRD analysis?

Slow vapor diffusion (e.g., hexane into dichloromethane) promotes single-crystal growth. SHELXL refinement parameters (e.g., R-factor convergence, thermal displacement restraints) ensure structural accuracy . For twinned crystals, twin law refinement in SHELXTL resolves overlapping reflections .

Q. How are QSAR models developed to predict the bioactivity of quinoxaline derivatives?

Datasets of structurally diverse derivatives are curated, with biological activity (e.g., IC₅₀) as the dependent variable. Molecular descriptors (e.g., topological polar surface area, ClogP) are computed using software like PaDEL-Descriptor. Partial least squares (PLS) regression or machine learning (e.g., random forest) generates predictive models validated via cross-testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.